molecular formula C21H22FN3O3S B6509003 2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide CAS No. 901259-79-8

2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

Katalognummer: B6509003
CAS-Nummer: 901259-79-8
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: MVNKXCKGMPTHDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a structurally complex molecule featuring:

  • A 1H-imidazole core substituted with 4-fluorophenyl (position 5) and 3-methoxyphenyl (position 2).
  • A sulfanyl (thioether) group at position 4, linked to an acetamide side chain.
  • An N-(2-methoxyethyl)acetamide moiety, which contributes to solubility and pharmacokinetic properties.

This compound belongs to a class of kinase inhibitors targeting enzymes such as p38α MAP kinase or CK1δ/ε, as inferred from structural analogs in the literature . Its design likely aims to balance potency, selectivity, and metabolic stability.

Eigenschaften

IUPAC Name

2-[[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-27-11-10-23-18(26)13-29-21-19(14-6-8-16(22)9-7-14)24-20(25-21)15-4-3-5-17(12-15)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNKXCKGMPTHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide represents a novel class of imidazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : 2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
  • Molecular Formula : C17H20FN3O2S
  • Molecular Weight : 345.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in crucial metabolic pathways. Studies indicate that the imidazole ring plays a significant role in modulating these interactions, particularly with GABA-A receptors and other neurotransmitter systems.

Pharmacological Effects

  • Anticancer Activity : Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuropharmacological Effects : The compound's structural similarity to known GABA-A receptor modulators suggests potential anxiolytic or sedative effects. Research indicates that modifications in the imidazole structure can enhance binding affinity and selectivity for GABA-A receptors .
  • Anti-inflammatory Properties : The presence of a sulfanyl group enhances the compound's ability to inhibit inflammatory pathways. In vitro studies have demonstrated that related compounds can reduce pro-inflammatory cytokine production in immune cells .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the imidazole ring and substituents significantly impact biological activity:

SubstituentEffect on ActivityReference
4-FluorophenylIncreased potency against cancer cells
3-MethoxyphenylEnhanced GABA-A receptor modulation
Sulfanyl groupImproved anti-inflammatory effects

Study 1: Anticancer Screening

A study conducted on multicellular spheroids demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Study 2: Neuropharmacological Assessment

In a behavioral study using rodent models, the compound was evaluated for its anxiolytic effects. Results indicated a significant reduction in anxiety-like behaviors, supporting its potential use as an anxiolytic agent .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Modifications

Table 1: Structural and Functional Comparison
Compound Name / ID Key Structural Features Target Kinase (IC₅₀) Metabolic Stability Notes Reference
Target Compound 3-Methoxyphenyl, sulfanyl, N-(2-methoxyethyl)acetamide Likely CK1δ/ε or p38α MAPK (inferred) Sulfanyl group resists oxidation
ML3403 2-(Methylthio), pyridin-2-amine side chain p38α MAPK (IC₅₀ = 0.3 µM) Rapid oxidation to sulfoxide
Compound 11b (Halekotte et al.) 2-(Methylthio), propanamide side chain CK1δ (IC₅₀ = 4 nM), CK1ε (25 nM) High specificity
N-(3,4-Dimethoxyphenethyl)-4-(5-(4-fluorophenyl)-2-(methylsulfinyl)-1H-imidazol-4-yl)-pyridin-2-amine (85) 2-(Methylsulfinyl), pyridin-2-amine side chain CK1δ (inferred) Sulfoxide enhances stability
PF-5006739 1-(Oxazol-3-ylmethyl)piperidin-4-yl, pyrimidin-2-amine CK1δ/ε (BBB-penetrant) Optimized for CNS delivery
Key Observations:

Sulfur Modifications :

  • The sulfanyl group in the target compound avoids rapid oxidation to sulfoxide (a metabolic liability in ML3403) .
  • Analogs like compound 85 incorporate sulfoxides intentionally, improving stability but requiring synthesis optimization .

Aryl Substituents :

  • The 3-methoxyphenyl group in the target may enhance selectivity compared to 4-fluorophenyl -dominated analogs (e.g., ML3403) by altering steric and electronic interactions with kinase binding pockets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.